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molecular formula C13H13NO2 B102872 Ethyl 2-methylquinoline-3-carboxylate CAS No. 15785-08-7

Ethyl 2-methylquinoline-3-carboxylate

Cat. No. B102872
M. Wt: 215.25 g/mol
InChI Key: DUBPJEDOCJXVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04925944

Procedure details

A solution of 140 g of dimethylformamide (1.92 mole ) in 500 mL of methylene chloride is mechanically stirred under a condenser/scrubber in an ice bath while 295 g of POCl3 (1.92 mol) is added dropwise over a 40 minute period. The reaction is stirred for a further 3 hour period, during which time the bath temperature is allowed to warm to room temperature. The reaction is then diluted with 2 L of methylene chloride, cooled in an ice bath, and treated dropwise with 394 g of ethyl β-anilinocrotonate (1.92 mol) over a 1 hour period. After stirring at room temperature for 26 hours, the reaction is heated at reflux temperature for 48 hours, cooled in an ice bath, quenched with 500 mL ice water, and treated portionwise with concentrated NH4OH to pH 6. The phases are separated and the organic phase is concentrated in vacuo to give a solid residue which is redissolved in 1.5 L ethyl acetate, filtered, and the filtrate saturated with gaseous hydrogen chloride. The resultant solid precipitate is filtered off, washed thoroughly with ethyl acetate, dissolved in water and basified with concentrated NH4OH. The basic aqueous mixture is extracted with 1:1 hexanes-ethyl acetate; the organic phase is concentrated in vacuo to afford 240 g of the title product, mp 70°-72° C.
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
295 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
394 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]N(C)C=O.O=P(Cl)(Cl)Cl.[NH:11](/[C:18](/[CH3:25])=[CH:19]\[C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(Cl)Cl.C(OCC)(=O)C>[CH3:25][C:18]1[C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:1][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=1

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
295 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
394 g
Type
reactant
Smiles
N(C1=CC=CC=C1)\C(=C/C(=O)OCC)\C
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred for a further 3 hour period, during which time the bath temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over a 40 minute period
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 26 hours
Duration
26 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched with 500 mL ice water
ADDITION
Type
ADDITION
Details
treated portionwise with concentrated NH4OH to pH 6
CUSTOM
Type
CUSTOM
Details
The phases are separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid residue which
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The resultant solid precipitate is filtered off
WASH
Type
WASH
Details
washed thoroughly with ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water and basified with concentrated NH4OH
EXTRACTION
Type
EXTRACTION
Details
The basic aqueous mixture is extracted with 1:1 hexanes-ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2C=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 240 g
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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